Cas no 156693-30-0 ((2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1))

(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1) structure
156693-30-0 structure
Nome del prodotto:(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1)
Numero CAS:156693-30-0
MF:C42H52N2O10
MW:744.869692802429
CID:1335209
PubChem ID:3074332

(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1)
    • 156693-30-0
    • Carbamic acid, heptyl-, 2-ethyl-2,3,4,5-tetrahydro-5-methyl-1,5-methano-1H-2-benzazepin-7-yl ester, (+-)-, (R-(R*,R*))-2,3-bis((4-methylbenzoyl)oxy)butanedioate, hydrate (2:2:1)
    • DTXSID70935496
    • 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1/1)
    • Inchi: InChI=1S/C22H34N2O2.C20H18O8/c1-4-6-7-8-9-13-24(21(25)26)17-10-11-18-19(15-17)22(3)12-14-23(5-2)20(18)16-22;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h10-11,15,20H,4-9,12-14,16H2,1-3H3,(H,25,26);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t;15-,16-/m.1/s1
    • Chiave InChI: HCIOVTRJOUCIRG-KEXUEBEXSA-N
    • Sorrisi: CCCCCCCN(C1=CC2=C(C=C1)C3CC2(CCN3CC)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Proprietà calcolate

  • Massa esatta: 744.36236
  • Massa monoisotopica: 744.36219586g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 54
  • Conta legami ruotabili: 17
  • Complessità: 1020
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 171Ų

Proprietà sperimentali

  • PSA: 179.77
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd